2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol
Description
2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol is a phenolic compound featuring a substituted benzylamine moiety. Its structure comprises a phenol ring linked via a methylene bridge to a 3-fluoro-4-methylphenylamine group. The fluorine atom and methyl group on the aromatic ring influence electronic properties (e.g., electron-withdrawing effects) and steric interactions, while the phenolic hydroxyl group contributes to hydrogen bonding and acidity.
Properties
IUPAC Name |
2-[(3-fluoro-4-methylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGHWMOPZBJNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=C2O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol typically involves the reaction of 3-fluoro-4-methylaniline with formaldehyde and phenol under controlled conditions. The reaction proceeds through a Mannich reaction mechanism, where the amine group of 3-fluoro-4-methylaniline reacts with formaldehyde to form an iminium ion intermediate. This intermediate then reacts with phenol to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The introduction of fluorine into organic molecules often enhances their metabolic stability and bioactivity. In the case of 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol, the fluorine atom contributes to its pharmacological properties. Research indicates that fluorinated compounds are increasingly prevalent in pharmaceuticals, with approximately 25% of small-molecule drugs containing fluorine .
Case Studies in Anticancer Activity
- Anticancer Properties : Preliminary screenings have suggested that this compound may induce apoptosis in certain cancer cell lines. Further studies are needed to elucidate the specific pathways involved.
- Mechanism of Action : The compound's structure allows it to interact with various biological targets, potentially modulating enzyme activities or receptor functions, which is crucial for developing new therapeutic agents.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating complex molecules.
Synthetic Applications
- Building Block for Drug Development : The compound can be utilized in synthesizing other biologically active molecules, enhancing the development of new pharmaceuticals .
- Reactivity : Its functional groups allow it to undergo nucleophilic substitutions and condensation reactions, which are essential in organic synthesis pathways.
Material Science
The unique properties of this compound also find applications in materials science, particularly in the development of specialty chemicals and polymers.
Functional Materials
- Polymerization : The compound can be incorporated into polymer matrices to impart specific properties such as enhanced thermal stability or improved mechanical strength.
- Coatings and Dyes : Due to its phenolic structure, it may be used as a precursor for dyes or coatings that require specific colorimetric properties or durability against environmental factors .
Mechanism of Action
The mechanism of action of 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine-substituted aromatic ring can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biochemical pathways and exert its effects .
Comparison with Similar Compounds
Substituent Effects: Amino vs. Imino Groups
Comparison Compound: 2-{[(3-Fluoro-4-methylphenyl)imino]methyl}-6-methoxyphenol (CAS 303758-88-5)
- Structural Difference: Replaces the amine (-NH-) group with an imine (-C=N-) and adds a methoxy (-OCH₃) substituent on the phenol ring.
- Key Implications: Basicity: The imino group reduces basicity compared to the amino group, altering protonation states under physiological conditions. Electronic Effects: The methoxy group increases electron density on the phenol ring, lowering acidity (predicted pKa ~8.19 vs. ~9–10 for unsubstituted phenol) .
Chain Length and Functional Group Modifications
Comparison Compound: 3-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol (CAS 1343040-29-8)
- Structural Difference : Extends the methylene bridge to a three-carbon chain terminated by a hydroxyl group.
- Flexibility: The longer chain may enhance conformational flexibility, affecting binding interactions in biological systems. Lipophilicity: Reduced compared to the target compound due to the hydrophilic propanol moiety.
Fluorine Substitution Patterns
Comparison Compound: 4-{phenyl[(2,2,2-trifluoroethyl)amino]methyl}phenol
- Structural Difference : Replaces the 3-fluoro-4-methylphenyl group with a phenyl ring and introduces a trifluoroethylamine (-NH-CH₂CF₃) moiety.
- Steric Effects: The bulkier trifluoroethyl group may hinder interactions in enzyme active sites compared to the smaller methyl group in the target compound.
Biological Activity
2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a phenolic hydroxyl group and a fluorinated aromatic ring, which influence its biological activity. The presence of the fluorine atom enhances lipophilicity and membrane permeability, facilitating cellular uptake and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities, notably:
- Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains. Preliminary studies suggest it may possess significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : There is ongoing research into the compound's potential as an anticancer agent. Its ability to interact with specific molecular targets may inhibit cancer cell proliferation.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The phenolic hydroxyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function. This inhibition can disrupt critical biochemical pathways involved in cellular processes.
- Interaction with DNA : Some studies suggest that similar compounds may interfere with DNA replication or repair mechanisms, further contributing to their anticancer effects .
Antimicrobial Studies
In vitro studies have demonstrated that this compound exhibits notable antimicrobial activity. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
These results indicate promising potential for therapeutic applications in treating bacterial infections .
Anticancer Research
A study focusing on the anticancer activity of similar phenolic compounds highlighted that derivatives showed IC50 values in the nanomolar range against various cancer cell lines. The specific IC50 for this compound remains to be fully elucidated but is anticipated to be competitive based on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
